N-Stearoylglycine
Description
N-Acyl Glycines as a Class of Endogenous Bioactive Lipids
N-acyl glycines are a subset of the larger family of N-acyl amides, which are considered endogenous bioactive lipids. nih.govfrontiersin.org The discovery of anandamide (B1667382) (N-arachidonoyl ethanolamine), an endogenous cannabinoid, was a pivotal moment that spurred the exploration of other N-acyl amides and their physiological functions. nih.gov This led to the identification of a diverse array of these lipid signaling molecules, including N-acyl glycines. nih.gov
These compounds, including N-Stearoylglycine, are found in various tissues throughout the body at different concentrations, which suggests they may have region-specific functions. nih.govebi.ac.uk The biological activities of N-acyl glycines are diverse, with research pointing to their involvement in pain perception, inflammation, and metabolic regulation. pnas.orgresearchgate.net For instance, some N-acyl glycines have been shown to have anti-inflammatory and pain-relieving effects. researchgate.net
Historical Context of this compound Discovery in Biological Matrices
The journey to identifying specific N-acyl glycines like this compound is part of a broader effort in the field of lipidomics, which aims to characterize the full spectrum of lipids in biological systems. nih.govfrontiersin.org Following the discovery of anandamide, researchers began to search for other structurally similar endogenous lipids. nih.gov This led to the identification of several N-acyl glycines, including N-arachidonoyl glycine (B1666218), N-palmitoyl glycine, N-oleoyl glycine, N-linoleoyl glycine, and this compound. nih.govdoi.org
These discoveries were made possible by the development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the sensitive and specific detection of these molecules in complex biological samples. scbt.comresearchgate.netfigshare.com this compound has been detected in various biological matrices, including skin tissue, where it is found in relatively high concentrations, as well as in hair. diva-portal.orguantwerpen.be Its presence in bovine tissues has also been reported. nih.gov
Classification within Fatty Amide Lipid Families and N-Acyl Amino Acids
This compound is classified within a large and diverse family of lipids known as fatty acyls. lipidmaps.org More specifically, it belongs to the subclass of fatty amides. nih.govlipidmaps.org Fatty amides are characterized by a fatty acid linked to a nitrogen-containing molecule via an amide bond. diva-portal.org
Within the fatty amide family, this compound is further categorized as an N-acyl amino acid. pnas.orghmdb.ca This classification highlights the specific nature of the nitrogen-containing head group, which is an amino acid (glycine). hmdb.ca N-acyl amino acids are structurally related to other well-known fatty acid amides like the endocannabinoid anandamide. pnas.org The general structure consists of a fatty acyl chain attached to the amino group of an amino acid. pnas.org This structural motif is the basis for a wide variety of endogenous signaling molecules. pnas.orgfrontiersin.org
Table 1: Classification of this compound
| Category | Class | Sub-Class |
|---|---|---|
| Fatty Acyls | Fatty Amides | N-Acyl Amino Acids |
| N-acyl-alpha amino acids |
Structure
2D Structure
Properties
IUPAC Name |
2-(octadecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYROBDNFIWNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935894 | |
| Record name | N-(1-Hydroxyoctadecylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stearoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6333-54-6, 158305-64-7 | |
| Record name | Stearoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Stearoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxyoctadecylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolism of N Stearoylglycine
Enzymatic Synthesis Pathways
The principal mechanism for the biosynthesis of N-acylglycines, including N-Stearoylglycine, is through the catalytic action of Glycine (B1666218) N-Acyltransferases (GLYATs). nih.gov This family of enzymes facilitates the conjugation of a fatty acyl-CoA molecule with the amino acid glycine. nih.govwikipedia.org
Glycine N-Acyltransferases (GLYATs) Mediated Synthesis
The synthesis mediated by GLYATs represents the main glycine-dependent pathway for the production of N-fatty acylglycines. nih.gov This process is crucial for both the detoxification of various endogenous and xenobiotic compounds and the formation of bioactive lipid signaling molecules. wikipedia.orguniprot.org
The enzyme Acyl-CoA:Glycine N-Acyltransferase (EC 2.3.1.13), systematically known as GLYAT, catalyzes the transfer of an acyl group from a thioester, specifically an acyl-coenzyme A (acyl-CoA), to the amino group of glycine. wikipedia.orgwikipedia.org The general reaction is as follows:
Acyl-CoA + Glycine ⇌ CoA + N-Acylglycine wikipedia.org
In the specific case of this compound synthesis, stearoyl-CoA serves as the acyl donor. The reaction begins with the activation of stearic acid to stearoyl-CoA, which is then conjugated with glycine by a long-chain specific GLYAT to yield this compound and coenzyme A. nih.gov
The Glycine N-Acyltransferase family exhibits considerable diversity in substrate preference, particularly concerning the chain length of the acyl-CoA. nih.govnih.gov
Classical GLYATs: The initially characterized GLYAT enzymes, found primarily in the liver and kidney, show a high affinity for aromatic and short- to medium-chain acyl-CoAs (up to 10 carbons). nih.govusf.edu They are primarily involved in the detoxification of compounds like benzoic acid, which is converted to its glycine conjugate, hippuric acid. wikipedia.orgwikipedia.org These enzymes are generally inefficient at utilizing long-chain fatty acyl-CoAs as substrates. nih.gov
GLYAT-Like (GLYATL) Enzymes: More recent research has identified specific isoforms within the GLYAT superfamily that are responsible for the synthesis of long-chain N-acylglycines. nih.govnih.gov Human Glycine N-acyltransferase-like 2 (hGLYATL2) has been shown to efficiently synthesize various N-acylglycines by conjugating glycine with medium- and long-chain acyl-CoAs. nih.gov Notably, GLYATL2 can utilize saturated acyl-CoAs ranging from C8:0 to C18:0 (stearoyl-CoA). abcam.com Glycine N-acyltransferase-like 3 (GLYATL3) has also been identified as a key enzyme for long-chain N-acylglycine production. nih.govuniprot.org These enzymes display a clear preference for glycine as the amino acid acceptor. nih.gov
The following table summarizes the substrate preferences of different GLYAT family members.
| Enzyme Family | Preferred Acyl-CoA Substrates | Primary Function |
| GLYAT | Aromatic (e.g., Benzoyl-CoA), Short-to-Medium Chain (C2-C10) Acyl-CoAs | Detoxification of Xenobiotics and Endogenous Organic Acids |
| GLYATL2 | Medium-to-Long Chain (C8-C18) Saturated and Unsaturated Acyl-CoAs (e.g., Oleoyl-CoA, Stearoyl-CoA) | Biosynthesis of Bioactive N-Acyl Glycines |
| GLYATL3 | Long-Chain Fatty Acyl-CoA Thioesters | Biosynthesis of Bioactive N-Acyl Glycines |
The subcellular location of GLYAT enzymes is critical to their function, placing them in compartments where their acyl-CoA substrates are generated.
Mitochondria: Classical GLYAT is exclusively an intramitochondrial enzyme. nih.govuniprot.orgnih.govgenecards.org This localization is consistent with its role in detoxifying acyl-CoA intermediates generated from fatty acid metabolism and other mitochondrial processes. nih.govnih.gov Some predictions also suggest a mitochondrial location for GLYATL3. genecards.org
Endoplasmic Reticulum: In contrast, human GLYATL2, the enzyme capable of producing this compound, has been found to be localized to the endoplasmic reticulum. nih.gov This distinct localization suggests a role in pathways involving lipids synthesized or modified within the ER.
Alternative and Proposed Biosynthetic Routes
Beyond the primary enzymatic pathway involving GLYATs, alternative mechanisms for the formation of N-acylglycines have been explored, primarily through in vitro experimentation.
Studies have demonstrated that cytochrome c, a heme-containing protein typically involved in the electron transport chain, can catalyze the formation of long-chain N-acylglycines in vitro. nih.govnih.gov This reaction is dependent on the presence of hydrogen peroxide (H₂O₂). nih.govnih.gov The synthesis of N-oleoylglycine and N-arachidonoyl glycine has been shown to occur from their corresponding acyl-CoAs and glycine. nih.govnih.gov While not explicitly demonstrated for this compound, the similar functional properties of the reaction for other long-chain acylglycines suggest it may be a general mechanism. nih.gov This catalytic activity is specific to cytochrome c, as other heme proteins like myoglobin (B1173299) and hemoglobin are significantly less effective. nih.gov
The table below outlines the key characteristics of this alternative synthesis route.
| Parameter | Description |
| Catalyst | Cytochrome c |
| Substrates | Long-chain Acyl-CoA (e.g., Oleoyl-CoA), Glycine, Hydrogen Peroxide (H₂O₂) |
| Products | N-Acylglycine (e.g., N-Oleoylglycine), Coenzyme A |
| Nature of Pathway | In vitro demonstrated, proposed alternative biosynthetic route |
Glycine-Independent Pathways
The primary glycine-independent pathway for the synthesis of N-acyl glycines, including this compound, is the sequential oxidation of N-acylethanolamines (NAEs). nih.govusf.edu This two-step process begins with the oxidation of the ethanolamine (B43304) headgroup of an NAE, such as N-stearoylethanolamine, by an alcohol dehydrogenase to form an unstable intermediate, N-stearoylglycinal. nih.govnih.gov Subsequently, an aldehyde dehydrogenase acts on this intermediate to produce the stable this compound. researchgate.net Studies in cultured cells have confirmed that NAEs can serve as precursors for the corresponding N-acyl glycines, supporting the in vivo relevance of this pathway. nih.gov While this pathway does not directly involve the conjugation of glycine, the glycine moiety is effectively generated from the ethanolamine backbone of the precursor NAE molecule.
Role of N-Acyl-Phosphatidylethanolamine (NAPE) Hydrolysis
N-Acyl-Phosphatidylethanolamine (NAPE) hydrolysis is a critical initial step that provides the necessary precursors for the glycine-independent synthesis of N-acyl glycines. nih.gov In animal tissues, NAEs are generated from membrane phospholipids (B1166683) through a pathway initiated by the N-acylation of phosphatidylethanolamine (B1630911) (PE) to form NAPE. nih.gov Subsequently, a specific phospholipase D, known as NAPE-PLD, hydrolyzes NAPE to release NAEs and phosphatidic acid. nih.gov Therefore, the hydrolysis of N-stearoyl-phosphatidylethanolamine is the upstream event that generates N-stearoylethanolamine, the direct substrate for the sequential oxidation pathway that ultimately yields this compound.
Contribution of Commensal Microbiota to N-Acyl Glycine Production
The human gut microbiota plays a significant role in the production of a diverse array of metabolites, including N-acyl amides. nih.gov Bioinformatic analyses have revealed that N-acyl amide synthase genes are enriched in bacteria residing in the gastrointestinal tract. nih.gov Through heterologous expression and liquid chromatography-mass spectrometry (LCMS), researchers have confirmed that various commensal bacterial species are capable of producing N-acyl glycines. nih.gov While the specific production of this compound by these microbes has not been explicitly detailed in all studies, the general capacity to synthesize N-acyl glycines is established. This suggests that the gut microbiome represents an additional, exogenous source of N-acyl glycines that can potentially interact with host physiological processes.
Catabolism and Degradation Pathways
The biological activity of this compound is terminated through enzymatic degradation. The primary pathways responsible for its breakdown involve hydrolysis by fatty acid amide hydrolase and potential metabolism by cyclooxygenase enzymes.
Fatty Acid Amide Hydrolase (FAAH) Mediated Degradation
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of a broad range of fatty acid amides, including the well-studied N-acylethanolamines. nih.govnih.gov FAAH terminates the signaling actions of these lipids by hydrolyzing the amide bond, which in the case of this compound, would yield stearic acid and glycine. The activity of FAAH on N-stearoylethanolamine has been demonstrated, and given its broad substrate specificity for fatty acid amides, it is the primary candidate for the catabolism of this compound. nih.gov Differences in the rates of hydrolysis by FAAH for various N-acyl glycines may contribute to their differing cellular concentrations and biological effects. usf.edu
Cyclooxygenase (COX-2) Mediated Metabolism
Cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory process, has been shown to metabolize certain N-acyl glycines. nih.gov Specifically, research has demonstrated that COX-2 can selectively oxygenate N-arachidonylglycine to produce prostaglandin (B15479496) H2 glycine (PGH2-Gly) and hydroxyeicosatetraenoic glycine (HETE-Gly). nih.gov This finding suggests that N-acyl glycines with unsaturated fatty acid chains can be substrates for COX-2, leading to the formation of novel classes of eicosanoid-like molecules. While stearic acid is a saturated fatty acid, and therefore not a typical substrate for cyclooxygenase activity, this pathway highlights a potential route of metabolism for unsaturated N-acyl glycines and underscores the complex interplay between different lipid signaling pathways. Further research is needed to determine if any modifications to this compound could render it a substrate for COX-2 or related enzymes.
Physiological Distribution and Endogenous Levels
Tissue-Specific Concentrations of N-Stearoylglycine
Research has identified this compound and other related N-acyl glycines in numerous tissues, with concentrations differing markedly from one to another. diva-portal.orgcore.ac.uk This variation points to specialized physiological functions in different biological systems.
This compound has been detected throughout the central nervous system, including various brain regions. mdpi.comdiva-portal.org While its presence is confirmed, precise quantitative data on its endogenous concentration in the CNS are not extensively detailed in the literature. However, analyses of related N-acyl amino acids provide context for its likely concentration range. For instance, N-stearoyl tyrosine was found at a concentration of 0.2 pmol/g in the brain. researchgate.net Another related compound, N-palmitoyl glycine (B1666218), has been measured at approximately 50 pmol/g in the brain and was found at levels of 26.2 ± 2.77 pmol/g in wild-type mouse brains. nih.gov Lipidomic studies have confirmed the presence of N-stearoyl derivatives of glycine, alanine, and serine in all analyzed brain regions. mdpi.com
| Compound | Tissue | Reported Concentration (pmol/g) | Species | Reference |
|---|---|---|---|---|
| This compound | Brain | Detected, not quantified | Rat | mdpi.comdoi.org |
| N-palmitoyl glycine | Brain | ~50 | Rat | nih.gov |
| N-palmitoyl glycine | Brain | 26.2 ± 2.77 | Mouse | nih.gov |
| N-stearoyl tyrosine | Brain | 0.2 | Not Specified | researchgate.net |
The highest concentrations of this compound are found in the skin. diva-portal.org Quantitative analysis in rats has shown its level to be approximately 1600 pmol/gram of dry tissue weight. diva-portal.org This high concentration, along with other N-acyl glycines, suggests a significant role in skin physiology, potentially related to barrier function or keratinization. mdpi.comcore.ac.uk
| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |
|---|---|---|---|---|
| This compound | Skin | ~1600 | Rat | diva-portal.org |
High levels of N-acyl glycines are present in the lung, which may indicate a role in barrier function or immune response within this organ. core.ac.uk While a specific concentration for this compound in the lung is not explicitly reported, the general concentration range for select N-acyl glycines in high-concentration tissues like the lung is estimated to be between 100 and 1600 pmol/g of dry tissue. core.ac.uk For comparison, the related compound N-palmitoyl glycine is also found at high levels in the lung. nih.gov
| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |
|---|---|---|---|---|
| N-Acyl Glycines (Selected) | Lung | 100 - 1600 | Not Specified | core.ac.uk |
| N-palmitoyl glycine | Lung | High levels, not quantified | Rat | nih.gov |
The kidney is another organ where N-acyl glycines are found in significant amounts. diva-portal.orgcore.ac.uk this compound's presence is noted as part of a group of N-fatty acylglycines found in the kidney. usf.edu Similar to the lung, the kidney is considered a tissue with high concentrations of these compounds, with levels of select N-acyl glycines ranging from 100 to 1600 pmol/g of dry tissue. core.ac.uk The related N-palmitoyl glycine has also been detected at high levels in the kidney. diva-portal.org
| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |
|---|---|---|---|---|
| N-Acyl Glycines (Selected) | Kidney | 100 - 1600 | Not Specified | core.ac.uk |
| N-palmitoyl glycine | Kidney | High levels, not quantified | Rat | diva-portal.org |
High concentrations of various N-acyl glycines have been identified in the liver. diva-portal.orgcore.ac.uk This tissue is included among those with the highest levels of select N-acyl glycines, with an approximate concentration range of 100 to 1600 pmol/g of dry tissue. core.ac.uk The presence of this compound is part of the broader family of N-fatty acylglycines known to be distributed in the liver. usf.edu
| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |
|---|---|---|---|---|
| N-Acyl Glycines (Selected) | Liver | 100 - 1600 | Not Specified | core.ac.uk |
Data on the specific concentration of this compound in the ovaries is limited. However, studies have quantified other N-acyl glycines in this tissue, providing an indication of the potential levels. For example, N-linoleoyl glycine has been detected in the ovaries at concentrations ranging from approximately 90 to 400 pmol/gram of dry tissue weight. diva-portal.org
| Compound | Tissue | Reported Concentration (pmol/g dry tissue) | Species | Reference |
|---|---|---|---|---|
| This compound | Ovaries | Not reported in reviewed literature | - | |
| N-linoleoyl glycine | Ovaries | ~90 - ~400 | Rat | diva-portal.org |
Small Intestine
N-acyl glycines are found in the small intestine. For instance, N-arachidonoyl glycine has been identified in the small intestine of rats at concentrations of approximately 140 pmol per gram of dry tissue weight. nih.govdiva-portal.org Similarly, N-palmitoyl glycine is also present in appreciable amounts in the intestine. nih.gov Research on mice has specifically identified N-stearoyl glycine as a metabolite present in the intestine. rsc.org The presence of these related compounds suggests a role for N-acyl glycines in intestinal physiology.
Detection in Biological Fluids (e.g., Human Plasma, Human Urine)
Species-Specific Occurrence (e.g., Human, Rat, Bovine, Drosophila melanogaster)
This compound and other N-acyl glycines have been identified in a diverse range of species, from invertebrates to vertebrates, indicating their commonality among eukaryotes. nih.gov
Human : this compound is recognized as a human metabolite. nih.gov The presence of related N-acyl glycines in human urine points to the existence of metabolic pathways for these compounds in humans. nih.govfrontiersin.org
Rat : this compound has been explicitly identified in the central nervous system (CNS) and other tissues of the rat. nih.govnih.gov Its presence alongside other N-acyl glycines like N-palmitoyl glycine and N-arachidonoyl glycine has been confirmed in various rat tissues, including the brain, spinal cord, kidney, and skin. diva-portal.orgnih.gov
Bovine : this compound has been reported in Bos taurus (cattle). nih.gov Other N-acyl amides, the broader family to which this compound belongs, have also been isolated from bovine brain tissue. drugz.fr
Drosophila melanogaster : The fruit fly, Drosophila melanogaster, has been shown to produce this compound, along with N-palmitoylglycine, N-oleoylglycine, and N-linoleoylglycine. nih.govnih.gov This discovery in an invertebrate model suggests an evolutionarily conserved role for these lipids. researchgate.net Notably, arachidonic acid-derived N-acyl amides are not found in Drosophila as they lack the necessary precursor fatty acids. nih.gov
Interactive Data Table: Occurrence of this compound and Related N-Acyl Glycines in Various Species
| Species | Compound | Tissue/Fluid | Finding | Reference(s) |
|---|---|---|---|---|
| Human | This compound | General | Identified as a human metabolite. | nih.gov |
| Human | N-Myristoylglycine | Urine | Identified. | nih.gov |
| Human | N-Palmitoylglycine | Urine | Identified. | nih.gov |
| Rat | This compound | CNS, Tissues | Identified. | nih.govnih.gov |
| Rat | N-Arachidonoyl glycine | Small Intestine, Spinal Cord | ~140 pmol/g (dry weight). | nih.gov |
| Rat | N-Palmitoyl glycine | Brain, Intestine, Spinal Cord | Identified. | nih.govnih.gov |
| Bovine | This compound | General | Reported in Bos taurus. | nih.gov |
| Drosophila melanogaster | This compound | Larvae | Identified. | nih.govnih.gov |
Regional Variation in Endogenous N-Acyl Glycine Levels
The endogenous levels of N-acyl glycines, including this compound, are not uniform throughout the body, indicating differing, region-specific functionalities. nih.govnih.gov For example, a study in rats found the highest levels of N-arachidonoyl glycine in the spinal cord and small intestine, with lower levels in the brain and kidney, and very low levels in the heart. nih.gov
Lipidomics analyses have revealed significant regional variations within the brain itself. frontiersin.org In mice, levels of N-stearoyl derivatives of alanine, glycine, and serine were found to be increased in all brain regions of animals lacking the FAAH enzyme, which is responsible for the degradation of these lipids. nih.gov Further studies have shown that in response to inflammatory stimuli, significant changes in N-acyl glycine levels occur in specific brain areas like the striatum, hippocampus, and cerebellum. frontiersin.org For instance, cortical levels of several medium and long-chain N-acyl glycines were found to be higher during sleep in mice, demonstrating temporal and regional regulation. nih.govdiva-portal.orgdiva-portal.org This differential distribution supports the concept that N-acyl glycines act as signaling molecules with specific roles in different tissues and brain regions. frontiersin.org
Interactive Data Table: Regional Distribution of N-Arachidonoyl Glycine in Rat Tissues
| Tissue | Endogenous Level (pmol/g dry tissue weight) | Reference(s) |
|---|---|---|
| Spinal Cord | ~140 | nih.gov |
| Small Intestine | ~140 | nih.gov |
| Brain | ~80–100 | nih.gov |
| Kidney | ~80–100 | nih.gov |
| Skin | ~80–100 | nih.gov |
| Heart | <5 | nih.gov |
Molecular Mechanisms of Action
Receptor Interactions and Ligand Activity
N-Stearoylglycine and structurally related N-acyl amino acids exert their biological effects by interacting with a range of cellular receptors. Their activity is most prominently characterized through agonism of several G-protein coupled receptors (GPCRs), with emerging research suggesting potential modulation of other signaling pathways.
G-Protein Coupled Receptor (GPCR) Agonism
N-acyl amino acids, including this compound, are recognized as signaling molecules that can activate specific GPCRs. This activation initiates intracellular signaling cascades that mediate various physiological responses. The interactions are often complex and can be dependent on the specific N-acyl moiety and the receptor subtype.
Interaction with GPR18
GPR18 is an orphan receptor that has been suggested as a target for N-acyl amino acids, particularly the endocannabinoid-related molecule N-arachidonyl glycine (B1666218) (NAGly). Some studies have identified NAGly as a natural ligand for GPR18, demonstrating that it can induce an increase in intracellular Ca²⁺ concentration and inhibit forskolin-induced cAMP production in cells transfected with GPR18. This suggests that the receptor is coupled to Gαi/o proteins.
However, the role of NAGly as a GPR18 agonist is a subject of debate within the scientific community. Other studies have failed to observe GPR18 activation by NAGly in different experimental systems. For instance, in studies using rat sympathetic neurons heterologously expressing GPR18, NAGly did not produce the expected inhibition of N-type calcium channels, a canonical sign of Gαi/o-coupled receptor activation. Instead, it potentiated the currents. This has led some researchers to question whether NAGly is the true endogenous ligand for GPR18 or if the receptor signals through non-canonical pathways not yet fully understood.
Interaction with Lysophosphatidic Acid Receptor 5 (LPA5)
The lysophosphatidic acid receptor 5 (LPA5), also known as GPR92, is another GPCR implicated in the signaling of N-acyl amino acids. N-arachidonoylglycine (NAGly) has been identified as a potential endogenous ligand for this receptor. LPA5 signaling is diverse, coupling to multiple G proteins including Gαq, Gα12/13, Gαi, and Gαs. Activation of LPA5 can lead to various cellular responses, such as increases in intracellular calcium, cAMP accumulation, and neurite retraction through the Gα12/13-Rho pathway. The interaction with N-acyl amino acids like NAGly expands the known repertoire of signaling molecules for this receptor, suggesting a role in physiological processes beyond those mediated by lysophosphatidic acid itself.
Interaction with Free Fatty Acid Receptors (e.g., GPR40/FFAR1, GPR120/FFAR4)
Free fatty acid receptors are a family of GPCRs that sense medium- and long-chain fatty acids.
GPR40/FFAR1 : This receptor is highly expressed in pancreatic β-cells and is activated by medium- to long-chain fatty acids, including stearic acid. Its activation is coupled to Gαq/11 proteins, leading to the activation of phospholipase C, an increase in intracellular calcium, and potentiation of glucose-stimulated insulin (B600854) secretion. While the stearoyl moiety of this compound corresponds to a known FFAR1 agonist, direct studies confirming the activity of the full this compound molecule at this receptor are not prominent in the available literature.
GPR120/FFAR4 : This receptor is also activated by long-chain fatty acids and is expressed in various tissues, including adipocytes, macrophages, and intestinal enteroendocrine cells. FFAR4 activation has been linked to anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion. Similar to FFAR1, while its known ligands include long-chain fatty acids like stearic acid, specific data on the direct agonism of this compound at FFAR4 is limited.
Table 1: FFAR1 and FFAR4 General Characteristics
| Receptor | Also Known As | Primary Endogenous Ligands | Primary Signaling Pathway | Key Physiological Roles |
|---|---|---|---|---|
| FFAR1 | GPR40 | Medium- & Long-Chain Fatty Acids | Gαq/11 | Glucose-stimulated insulin secretion |
| FFAR4 | GPR120 | Long-Chain Fatty Acids (esp. ω-3) | Gαq/11, β-arrestin2 | Incretin (B1656795) (GLP-1) release, Anti-inflammatory effects |
Interaction with GPR55 and GPR119
GPR55 : This orphan receptor has been identified as a target for certain lipid molecules. Notably, research has demonstrated that N-arachidonyl glycine (NAGly) acts as an endogenous agonist for GPR55. Studies in cell lines expressing GPR55 show that NAGly can induce concentration-dependent increases in intracellular calcium mobilization and activate the mitogen-activated protein kinase (MAPK) pathway. These effects were shown to be blocked by a selective GPR55 antagonist, supporting a receptor-mediated mechanism.
GPR119 : GPR119 is another GPCR involved in metabolic regulation, with expression in pancreatic β-cells and intestinal L-cells. Its known endogenous agonists are primarily other lipid amides, such as oleoylethanolamide (OEA) and N-oleoyldopamine. Activation of GPR119 is coupled to Gαs, leading to increased intracellular cAMP levels, which in turn promotes glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. There is currently a lack of direct evidence in the scientific literature to suggest that this compound is an agonist for GPR119.
Table 2: Research Findings on GPR55 Agonism by N-arachidonyl glycine (NAGly)
| Experimental System | Observed Effect | Signaling Pathway Implicated |
|---|---|---|
| HAGPR55/CHO cells | Concentration-dependent increase in intracellular calcium | Inositol-3-phosphate receptors |
Transient Receptor Potential (TRP) Channel Modulation
Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. While various endogenous lipids are known to modulate TRP channel activity, there is no direct evidence to date showing that this compound directly binds to and modulates these channels.
However, an indirect mechanism of modulation is plausible. For instance, some research has indicated that LPA-induced itch sensation is mediated not only by the LPA5 receptor but also involves the subsequent activation of TRPA1 and TRPV1 channels. Given that N-acyl amino acids like NAGly can activate LPA5, it is conceivable that they could indirectly influence TRP channel activity as a downstream consequence of GPCR activation. This remains an area for further investigation.
Allosteric Modulation of Ion Channels
The Gamma-Aminobutyric Acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgpatsnap.com It is a ligand-gated chloride ion channel that is the target of many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators (PAMs). wikipedia.orgnih.gov PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's response to GABA, typically by increasing the frequency or duration of channel opening, leading to increased chloride influx and neuronal hyperpolarization. wikipedia.orgpatsnap.com
While the direct action of this compound as a GABA-A PAM is not extensively documented, other endogenous lipids, such as certain neurosteroids (e.g., allopregnanolone), are well-known positive allosteric modulators of this receptor. wikipedia.org These lipids bind to specific sites within the transmembrane domains of the GABA-A receptor subunits. Given the lipophilic nature of this compound, it is plausible that it could interact with similar transmembrane sites on the receptor complex, thereby allosterically enhancing GABA-mediated inhibitory currents.
| Modulator Type | Binding Site | Effect on Channel | Resulting Physiological Effect | Example |
|---|---|---|---|---|
| Positive Allosteric Modulator (PAM) | Allosteric site (distinct from GABA site) wikipedia.org | Increases frequency or duration of Cl⁻ channel opening in the presence of GABA wikipedia.org | Enhanced neuronal inhibition | Benzodiazepines, Neurosteroids wikipedia.orgnih.gov |
The N-Methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission and plasticity. A unique feature of the NMDA receptor is its requirement for a co-agonist, typically glycine or D-serine, to bind to the "glycinergic site" on its GluN1 subunit for activation to occur. nih.govresearchgate.net
This compound is not a direct agonist at this site. However, it may indirectly modulate NMDA receptor function. Related N-acyl-glycine compounds have been identified as inhibitors of the glycine transporter 2 (GlyT2). nih.gov Glycine transporters regulate the concentration of glycine in the synaptic cleft. By inhibiting these transporters, the extracellular glycine concentration could be altered, thereby affecting the occupancy of the glycinergic site on the NMDA receptor.
Prolonged exposure to glycinergic agonists can lead to a homologous desensitization of the NMDA receptor. nih.gov This process involves a reduction in the receptor's response despite the continued presence of agonists. If this compound or its metabolites were to inhibit glycine reuptake, the resulting sustained elevation of synaptic glycine could potentially trigger or enhance this desensitization process, leading to a down-regulation of NMDA receptor activity.
Calcium-activated potassium channels (KCa) are a diverse group of ion channels that are gated by intracellular calcium levels. wikipedia.org They couple changes in intracellular calcium to the cell's membrane potential, typically causing hyperpolarization, which helps regulate neuronal firing patterns and smooth muscle tone. wikipedia.orgnih.gov They are broadly classified based on their conductance into large (BK), intermediate (IK), and small (SK) conductance channels. wikipedia.orgnih.gov
The activation mechanisms vary; BK channels are sensitive to both voltage and calcium, whereas SK/IK channels are gated solely by intracellular calcium, mediated by the protein calmodulin which is constitutively bound to the channel. wikipedia.orgguidetopharmacology.org There is currently a lack of specific research findings detailing a direct interaction between this compound and any of the KCa channel subtypes.
N-type voltage-gated calcium channels (CaV2.2) are predominantly located in presynaptic nerve terminals and are critical for initiating neurotransmitter release. wikipedia.orgnih.gov The influx of calcium through these channels upon neuronal depolarization triggers the fusion of synaptic vesicles with the presynaptic membrane. wikipedia.org Consequently, they are key regulators of synaptic transmission throughout the nervous system and are validated targets for pain therapeutics. nih.govnih.gov
The modulation of N-type calcium channels often occurs via G protein-coupled receptors. nih.gov While this compound is an endogenous signaling lipid, there is no direct evidence in the current scientific literature to suggest that it directly binds to or allosterically modulates N-type calcium channels.
Enzyme Modulation
This compound's biological activities are significantly influenced by its interaction with key enzymes, particularly those involved in lipid signaling pathways.
Endogenous Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound is a member of the N-acyl glycine family, which are recognized as endogenous lipids regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH) nih.gov. While direct inhibitory constants for this compound are not extensively documented, studies on structurally related N-acyl glycines, such as N-arachidonoyl-glycine (NAGly), have demonstrated potent inhibition of FAAH nih.gov. This inhibition is significant as FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (N-arachidonoyl-ethanolamine) nih.gov.
By inhibiting FAAH, N-acyl glycines can increase the endogenous levels of anandamide, leading to what is known as an "entourage effect." nih.gov This elevation of anandamide enhances the activation of cannabinoid receptors, thereby modulating various physiological processes, including pain sensation and inflammation nih.gov. Research on various N-arachidonoyl-amino acids has shown that their potency as FAAH inhibitors can vary depending on the amino acid conjugate and the animal species from which the enzyme is derived nih.gov.
Inhibitory Activity of N-Arachidonoyl-Amino Acids on FAAH
| Compound | Source of FAAH | Inhibitory Potency (IC50 or Ki) |
|---|---|---|
| N-arachidonoyl-glycine (NAGly) | Rat Brain | Potent Inhibitor |
| N-arachidonoyl-glycine (NAGly) | Mouse Brain | Potent Inhibitor |
| N-arachidonoyl-isoleucine | Human Cell Lines | Active Inhibitor |
| N-arachidonoyl-alanine (L-isomer) | Mouse Brain | Moderately Active |
| N-arachidonoyl-alanine (D-isomer) | Mouse Brain | Less Active |
This table summarizes the relative inhibitory potency of various N-arachidonoyl-amino acids against FAAH from different species, highlighting the structural and species-dependent nature of this interaction. Data synthesized from a study on the structure-activity relationship of N-arachidonoyl-amino acids as FAAH inhibitors. nih.gov
Inhibition of Cyclooxygenase (COX)
Current scientific literature does not provide direct evidence to support the inhibition of cyclooxygenase (COX) enzymes by this compound. However, research on the related compound, N-arachidonylglycine (NAGly), indicates that it is not an inhibitor but rather a selective substrate for COX-2 nih.gov. This enzymatic process leads to the formation of PGH2-Glycine and HETE-Glycine, which are novel classes of eicosanoids nih.gov. Site-directed mutagenesis studies have identified that the side pocket residues of COX-2, particularly Arginine-513, are crucial for this selective metabolism nih.gov. This suggests a potential role for COX-2 in modulating the levels of certain N-acyl glycines and their metabolic products, which could have implications for inflammatory processes nih.gov.
Intracellular Signaling Cascades Activated by this compound
The biological effects of this compound extend to the activation of specific intracellular signaling pathways.
Cyclic AMP (cAMP) Accumulation
There is currently a lack of direct scientific evidence demonstrating that this compound directly causes the accumulation of cyclic AMP (cAMP). However, a study on an environmental DNA-derived N-acyl amino acid synthase, NasP, which is involved in the biosynthesis of N-acylphenylalanine antibiotics, revealed that this enzyme is directly activated by cAMP nih.govnih.gov. This finding suggests a potential link where cAMP signaling pathways could regulate the production of certain N-acyl amino acids, although it does not indicate that this compound itself stimulates cAMP production.
Cross-Talk with Other Lipid Signaling Systems (e.g., Endocannabinoid System)
This compound participates in significant cross-talk with the endocannabinoid system, primarily through its modulation of FAAH activity nih.gov. As previously discussed, the inhibition of FAAH by N-acyl glycines leads to an increase in the concentration of the endocannabinoid anandamide nih.govnih.gov. This elevation of anandamide levels enhances the signaling of the endocannabinoid system, which is involved in regulating a wide array of physiological processes including mood, appetite, and pain perception nih.gov. This interaction is a prime example of how this compound can indirectly influence a major lipid signaling pathway without directly binding to its primary receptors.
Membrane Interactions and Lipid Bilayer Effects
The amphiphilic nature of this compound suggests that it can interact with and modify the properties of cellular membranes. While direct studies on this compound are limited, research on the structurally similar molecule, N-stearoyl sphingomyelin (B164518), provides valuable insights into these potential interactions.
Studies using differential scanning calorimetry and X-ray diffraction on bilayers composed of N-stearoyl sphingomyelin have shown that it can significantly alter the physical properties of the lipid membrane. For instance, the incorporation of cholesterol into these bilayers progressively removes the chain-melting phase transition and alters the structural characteristics of the bilayer drugbank.comyoutube.com.
Biophysical Effects of a Structural Analog on Lipid Bilayers
| Parameter | Condition | Observation |
|---|---|---|
| Chain-Melting Transition (Tm) | Fully hydrated C18:0-SM bilayers | 45°C |
| Transition Enthalpy (ΔH) | Fully hydrated C18:0-SM bilayers | 6.7 kcal/mol |
| Bilayer Periodicity (d) | C18:0-SM/cholesterol (50 mol%) at 22°C and 58°C | 63-64 Å |
| Bilayer Thickness (dρ-p) | C18:0-SM/cholesterol (50 mol%) at 22°C and 58°C | 46-47 Å |
This table presents data on the thermotropic properties and structural parameters of N-stearoyl sphingomyelin (C18:0-SM) bilayers, a structural analog of this compound. These findings suggest that this compound may have similar effects on membrane structure and fluidity. Data sourced from studies on the interaction of N-stearoyl sphingomyelin with lipid bilayers. drugbank.comyoutube.com
Biological and Physiological Functions
Role in Neurobiology and Central Nervous System Function
N-Stearoylglycine is a member of the N-acyl amino acid (NAAA) family, a class of endogenous signaling lipids. nih.gov These molecules are formed when a fatty acid is linked to an amino acid through an amide bond. nih.gov While the broader family of N-acyl amino acids, particularly those with different fatty acid chains like arachidonic acid, are recognized for their roles in neuromodulation, specific research detailing the comprehensive functions of this compound in the central nervous system is still emerging. nih.govnih.gov
Pain Perception and Antinociceptive Effects
The role of N-acylglycines (NAGlys) as a class of molecules in pain modulation has been a subject of investigation. Certain N-acyl amino acids have been shown to produce analgesia in animal models of pain, often with minimal side effects. researchgate.netnih.gov The mechanism for some of these compounds involves the inhibition of the glycine (B1666218) transporter 2 (GlyT2), which increases the concentration of glycine at inhibitory synapses and may help restore inhibitory control in pain signaling pathways. researchgate.netnih.gov For instance, N-arachidonoylglycine (NAGly), a structurally related lipid, is known to have analgesic properties. nih.gov However, specific studies detailing the direct antinociceptive effects or the precise role of this compound in pain perception pathways are not extensively documented in current research literature.
Modulation of Anxiety and Stress-Induced Pathologies
While certain fatty acid amides and related lipids are implicated in stress and anxiety responses, the specific function of this compound in the modulation of anxiety and stress-induced pathologies is not well-established. lookchem.comresearchgate.net Research has indicated that some N-acyl amides may have therapeutic potential in managing anxiety. lookchem.com Additionally, studies on metabolic profiling have associated bile acids, which are conjugated to glycine in the liver, with anxiety levels in patients with major depressive disorder, suggesting a complex link between glycine conjugates and anxiety. researchgate.net However, direct evidence from studies focusing specifically on this compound's role in these processes is limited. One study investigating the effects of lipopolysaccharide (LPS)-induced stress in a murine model observed a decrease in plasma levels of several N-acylglycines, including this compound. nih.gov This suggests a potential involvement in the systemic response to inflammatory stress, although its direct function within the central nervous system's anxiety and stress pathways remains to be elucidated.
Influence on Memory and Cognition
The influence of specific N-acyl amino acids on memory and cognition is an area of ongoing research. Generally, the intake of essential amino acids has been shown to support cognitive function by serving as precursors for neurotransmitters. frontiersin.orgfrontiersin.org Related classes of lipids, such as N-acylethanolamines, are known to be involved in physiological processes including cognition and memory. doi.org While novel treatments involving unspecified N-acyl amino acids are being explored for their potential to restore normal neuronal activity in models of neurodegenerative disease, specific data on the direct influence of this compound on memory and cognitive processes is not currently available. viromii.com
Impact on Motor Control
Research into the specific effects of this compound on motor control is limited. However, studies on other N-acylglycines have shown effects on locomotion. For example, N-oleoylglycine has been reported to regulate body temperature and locomotion in animal models. nih.gov This suggests that molecules within the N-acylglycine family can influence motor activity, but the direct impact of this compound on motor control systems has not been specifically characterized.
Neuroprotective Mechanisms
Evidence suggests that N-acyl amino acids with a stearoyl group possess neuroprotective properties. Studies have demonstrated that stearoyl derivatives of the amino acids tyrosine, serine, and threonine exert neuroprotective activity. nih.gov A study involving the synthesis and evaluation of a series of lipoamino acids found that N-stearoyl-l-serine and N-stearoyl-l-threonine, among others, exhibited significant neuroprotective effects against brain ischemia induced by oxygen-glucose deprivation in rat cerebral slices. nih.gov The neuroprotective activity of these related compounds appears to depend on the acyl group and the presence of a free carboxylic function. nih.gov
One proposed mechanism for this neuroprotection is the attenuation of oxidative stress. nih.gov For example, the neuroprotective effect of N-stearoyl-l-tyrosine has been attributed to its ability to reduce lipid peroxidation and DNA fragmentation. nih.gov Furthermore, novel treatments using an unspecified N-acyl amino acid have shown promise in reducing amyloid pathology and protecting against neuronal degeneration in models of Alzheimer's disease. viromii.com While these findings point to a neuroprotective role for the N-stearoyl amino acid class, further research is needed to fully delineate the specific mechanisms of this compound.
| Compound | Model System | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| N-stearoyl-l-tyrosine | Rat Cerebral Slices (Oxygen-Glucose Deprivation) | Neuroprotection | Reduction in lipid peroxidation and DNA fragmentation nih.gov |
| N-stearoyl-l-serine | Rat Cerebral Slices (Oxygen-Glucose Deprivation) | Good neuroprotective activity nih.gov | Anti-oxidative stress nih.gov |
| N-stearoyl-l-threonine | Rat Cerebral Slices (Oxygen-Glucose Deprivation) | Good neuroprotective activity nih.gov | Not specified |
| N-acyl amino acid (unspecified) | APP/PS1 mice (Alzheimer's model) | Reduces amyloid pathology, restores neuronal activity viromii.com | Activation of microglia against amyloid plaques viromii.com |
Synaptic Function and Plasticity
The direct role of this compound in synaptic function and plasticity has not been extensively studied. However, related molecules within the N-acyl amino acid family have been shown to modulate synaptic activity. For example, N-arachidonoylglycine modulates synaptic transmission in the superficial dorsal horn of the spinal cord. nih.gov Given that N-acyl amino acids are considered a significant family of endogenous signaling molecules, it is plausible that this compound may also have a role in synaptic processes, but specific research to confirm this is needed. nih.gov
Neuroinflammation Modulation
This compound belongs to the broader class of N-acyl amino acids, some of which have demonstrated neuroprotective activities. For instance, stearoyl derivatives of other amino acids like tyrosine, serine, and threonine have been shown to exhibit good neuroprotective activity against brain ischemia induced by oxygen-glucose deprivation in rat cerebral slices nih.gov. However, direct research specifically elucidating the role of this compound in the modulation of neuroinflammation is still an emerging field. While the glycine component itself is known to have anti-inflammatory and neuroprotective effects, the specific actions of the conjugated this compound molecule in neuroinflammatory pathways require further investigation medicinenet.comnih.govresearchgate.net.
Immunomodulatory and Anti-Inflammatory Roles
This compound is part of a family of endogenous lipids, N-acyl amides, that are increasingly recognized for their biological activities. While extensive research has focused on other members of this family, such as N-arachidonoylglycine, evidence is beginning to surface regarding the specific immunomodulatory functions of this compound nih.govnih.gov.
The involvement of this compound in inflammatory processes has been observed in specific contexts, particularly uterine inflammation. In a murine model of lipopolysaccharide (LPS)-induced embryonic resorption, a condition characterized by significant uterine inflammation, plasma levels of this compound were altered nih.gov. Treatment with LPS led to changes in the profiles of several N-acyl-glycines. Notably, the administration of progesterone, which has immunomodulatory effects, was able to restore the plasma levels of this compound, suggesting a link between this lipid, the hormonal environment, and the inflammatory response during pregnancy-related complications nih.gov. Research on its role in other specific sites, such as intestinal inflammation, is not yet well-documented.
Microglia are the resident immune cells of the central nervous system and play a pivotal role in initiating and regulating neuroinflammation nih.gov. The activation state of microglia is critical in both the progression and resolution of neuroinflammatory conditions. While related N-acyl amides have been implicated in microglial-neuronal communication, specific studies detailing the direct impact of this compound on microglia activation are limited nih.gov. Understanding how this compound might influence microglial phenotype—whether it promotes a pro-inflammatory or anti-inflammatory state—remains a key area for future research in neuroimmunology.
The potential of this compound to modulate inflammatory mediators is linked to its role within the larger endocannabinoid system and associated signaling lipids. In the previously mentioned study on LPS-induced uterine inflammation, the embryotoxic effects of LPS were mediated by the CB1 cannabinoid receptor and involved an overproduction of pro-inflammatory cytokines nih.gov. In this context, altered levels of this compound were part of a complex lipid profile change associated with a blunted inflammatory response in mice lacking the CB1 receptor. These animals showed a reduced production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) after LPS treatment nih.gov. This suggests an indirect association between this compound levels and the regulation of key inflammatory cytokines.
Table 1: Effect of Progesterone on Plasma N-Acyl-Glycine Levels in LPS-Treated Mice
| Compound | Control | LPS Treated | LPS + Progesterone Treated |
| This compound (SGly) | 100% | Altered | Restored |
| N-Oleoylglycine (OGly) | 100% | Altered | Restored |
| N-Linoleoylglycine (LGly) | 100% | Altered | Restored |
| N-Docosahexaenoylglycine (DGly) | 100% | Altered | Restored |
| N-Palmitoylglycine (PGly) | 100% | Altered | Partially Restored |
| N-Arachidonoylglycine (AGly) | 100% | Altered | No Effect |
This table is a qualitative representation based on the findings that progesterone treatment restored plasma levels of this compound following alteration by LPS treatment nih.gov.
Metabolic Homeostasis and Energy Regulation
The N-acyl amide family, to which this compound belongs, includes various compounds that are involved in energy homeostasis. However, the specific functions of this compound in systemic metabolism are not yet clearly defined.
Currently, there is a lack of specific research findings directly linking this compound to the regulation of glucose metabolism or insulin (B600854) sensitivity. While its constituent amino acid, glycine, has been studied for its ability to improve insulin response, the metabolic effects of the complete this compound molecule have not been elucidated nih.govresearchgate.netencyclopedia.pub. The role of fatty acid conjugation to glycine, as seen in this compound, could potentially modify its biological activity and interaction with metabolic pathways, representing an important area for future investigation.
Impact on Energy Expenditure and Body Weight Regulation
The direct impact of this compound on energy expenditure and body weight regulation is an area of active investigation. However, studies on related N-acyl amino acids and the components of this compound suggest a potential role in metabolic control. For instance, N-oleoyl phenylalanine, another N-acyl amino acid, has been shown to regulate energy homeostasis nih.gov. Furthermore, glycine, a constituent of this compound, has been linked to metabolic health, with lower circulating levels consistently observed in individuals with obesity and related metabolic disorders researchgate.netdiva-portal.org. While glycine supplementation itself does not appear to directly affect adipogenesis or lipolysis in 3T3-L1 adipocytes, it has been shown to enhance the expression of beneficial adipocytokines like adiponectin and IL-10 nih.gov.
One study investigating metabolites that promote the differentiation of human brown fat, a key player in energy expenditure, identified myristoylglycine as a potent endogenous metabolite nih.gov. Although this compound was not commercially available for testing in this particular study, the findings for a similar long-chain N-acyl glycine highlight the potential for this class of molecules to influence adipocyte differentiation and, by extension, energy metabolism nih.gov.
Table 1: Effects of Related Compounds on Energy Metabolism and Adipocyte Differentiation
| Compound | Model System | Observed Effects | Reference |
| N-Oleoyl phenylalanine | In vivo | Regulation of energy homeostasis | nih.gov |
| Glycine | 3T3-L1 adipocytes | Enhanced expression of adiponectin and IL-10; no effect on adipogenesis or lipolysis | nih.gov |
| Myristoylglycine | Human preadipocytes (SGBS cells) | Potent inducer of brown fat differentiation | nih.gov |
Role in Skin Physiology and Barrier Function
This compound has been identified as a component of the skin, where it is found in notable concentrations nih.gov. The skin's primary function as a barrier is critically dependent on the composition and organization of lipids in the outermost layer, the stratum corneum researchgate.netnih.govnih.gov. N-acyl amino acids, as a class, are being explored for their roles in maintaining this crucial barrier.
Involvement in the Keratinization Process
The process of keratinization, or cornification, involves the differentiation of epidermal keratinocytes to form the protective outer layer of the skin nih.gov. This process is intricately linked to the synthesis and metabolism of various lipids. While direct evidence for the involvement of this compound in keratinization is still emerging, the presence of functional glycine receptors in human keratinocytes suggests that glycine-containing molecules can influence their function nih.gov. Topical application of glycine has been shown to accelerate skin barrier recovery after disruption, an effect that is blocked by strychnine, a glycine receptor antagonist nih.gov.
Furthermore, a patent has described the use of N-palmitoyl glycine, a closely related N-acyl glycine, as an active agent for controlling the proportion of basal keratinocytes in the human epidermis google.com. This suggests a potential role for N-acyl glycines in regulating the balance between keratinocyte proliferation and differentiation, which is central to the keratinization process.
Contribution to Skin Barrier Integrity and Immune Response
The integrity of the skin barrier is paramount for preventing water loss and protecting against external threats. The lipid matrix of the stratum corneum, rich in ceramides, cholesterol, and free fatty acids, is essential for this function researchgate.netnih.gov. Studies have shown that amino acids and their N-acetylated derivatives play a role in maintaining the structural integrity of the intercellular lipids of the stratum corneum, which is critical for the skin's barrier function researchgate.netusf.edu. Glycine itself is a component of the skin's natural moisturizing factor (NMF) and, when applied topically, can enhance moisture retention and help repair and regenerate the skin lesielle.comhkvitals.com.
The skin also possesses a complex immune system, and there is a close interplay between the skin barrier and immune responses lipotype.com. A compromised barrier can trigger inflammatory responses. While the specific role of this compound in the skin's immune response is not yet fully elucidated, the anti-inflammatory properties of glycine are well-documented nih.gov. Glycine can decrease the production of pro-inflammatory cytokines, suggesting that this compound could potentially modulate inflammatory processes within the skin nih.gov.
Cellular Processes
Cell Migration
Cell migration is a fundamental process in development, wound healing, and immune responses. Research on N-acyl glycines has revealed their potential to influence this process. For instance, N-arachidonoyl glycine, another member of the N-acyl glycine family, has been shown to induce cell migration in human endometrial cells nih.govresearchgate.net. This suggests that N-acyl glycines can act as signaling molecules that direct cellular movement. While direct studies on this compound's effect on cell migration are limited, the established activity of related compounds provides a strong basis for its potential involvement in this crucial cellular function.
Cell Proliferation and Differentiation
The regulation of cell proliferation and differentiation is essential for tissue homeostasis and development. Emerging evidence suggests that N-acyl amino acids can modulate these fundamental cellular processes.
With regard to proliferation, studies have shown that N-arachidonoyl glycine can affect cancer cell proliferation nih.gov. Glycine itself has been identified as a key metabolite for rapid cancer cell proliferation, with rapidly dividing cells showing increased glycine consumption medicinacomplementar.com.brsciencedaily.com. Furthermore, N,N-dimethylglycine sodium salt has been demonstrated to promote the proliferation of human epidermal keratinocytes lesielle.comgulhanemedj.org.
In terms of differentiation, as previously mentioned, myristoylglycine is a potent inducer of brown fat differentiation from human preadipocytes nih.gov. Additionally, glycine has been shown to enhance the proliferation of satellite cells, which are muscle stem cells, and is crucial for their function in muscle regeneration hmdb.ca. A patent application also suggests a role for N-palmitoyl glycine in controlling the proportion of basal keratinocytes, which are the proliferating cells in the epidermis google.com. These findings collectively suggest that this compound, as a member of the N-acyl glycine family, may play a significant role in the intricate balance between cell proliferation and differentiation in various tissues.
Table 2: Summary of Cellular Processes Influenced by N-Acyl Glycines and Glycine
| Process | Compound | Cell/Tissue Type | Effect | Reference |
| Cell Migration | N-Arachidonoyl glycine | Human endometrial cells | Induces migration | nih.govresearchgate.net |
| N,N-Dimethylglycine sodium salt | Human epidermal keratinocytes | Promotes migration | lesielle.comgulhanemedj.org | |
| Cell Proliferation | N-Arachidonoyl glycine | Cancer cells | Affects proliferation | nih.gov |
| Glycine | Cancer cells | Supports rapid proliferation | medicinacomplementar.com.brsciencedaily.com | |
| N,N-Dimethylglycine sodium salt | Human epidermal keratinocytes | Promotes proliferation | lesielle.comgulhanemedj.org | |
| Glycine | Satellite cells | Enhances proliferation | hmdb.ca | |
| Cell Differentiation | Myristoylglycine | Human preadipocytes | Induces brown fat differentiation | nih.gov |
| N-Palmitoyl glycine | Human epidermal keratinocytes | Controls proportion of basal keratinocytes | google.com |
Regulation of Apoptosis
N-acyl amino acids, including N-acyl glycines, are emerging as modulators of programmed cell death, or apoptosis. While direct studies on this compound's role in apoptosis are not currently available, research on other N-acyl glycines, such as N-arachidonoyl glycine (NAGly), has demonstrated involvement in apoptotic pathways.
One study has indicated that NAGly is involved in the control of cell apoptosis nih.gov. For instance, N-arachidonoyl glycine has been shown to induce apoptosis in macrophages through the GPR18 receptor ejfa.me. Furthermore, N-acyl dopamines, another class of N-acyl amino acids, have been found to induce apoptosis in PC12 cell lines biorxiv.org. These findings suggest that N-acyl amides can play a role in regulating apoptosis, a critical process for tissue homeostasis.
Table 1: Effects of Selected N-Acyl Amides on Apoptosis
| Compound | Cell Type/Model | Effect on Apoptosis | Receptor/Mechanism |
| N-arachidonoyl glycine (NAGly) | Macrophages | Induces apoptosis | GPR18 ejfa.me |
| N-acyl dopamines | PC12 cells | Induces apoptosis | O-1918-sensitive non-CB1-non-CB2 receptor biorxiv.org |
| N-oleoyl serine (OS) | Osteoclasts | Promotes apoptosis | Inhibition of Erk1/2 phosphorylation and RANKL expression pnas.org |
Cardiovascular Function Modulation
The influence of N-acyl glycines on cardiovascular function is an area of growing interest. While information specifically on this compound is lacking, studies on other members of this family and on the parent amino acid, glycine, suggest potential cardiovascular effects.
Recent research has linked N-palmitoyl glycine (PalGly) to an increased risk of Brugada syndrome, an arrhythmic disorder medchemexpress.commedrxiv.org. This study found that PalGly enhances calcium sparks in ventricular cardiomyocytes by activating the transient receptor potential channel 5 (TRPC5) medrxiv.org.
Furthermore, glycine itself has been shown to have cardioprotective effects. Supplementation with glycine and N-acetylcysteine has been found to improve cardiovascular function in aged mice by reducing inflammation and improving mitochondrial function nih.govnih.gov. Glycine has also been associated with a reduced risk of acute myocardial infarction and attenuates cardiac hypertrophy and fibrosis in preclinical models nih.gov.
Table 2: Cardiovascular Effects of Glycine and a Related N-Acyl Glycine
| Compound | System/Model | Observed Effect | Mechanism of Action |
| N-palmitoyl glycine (PalGly) | Ventricular cardiomyocytes | Increased risk of Brugada syndrome, enhanced calcium sparks | Activation of TRPC5 channel medrxiv.org |
| Glycine (with N-acetylcysteine) | Aged mice | Improved diastolic function, reduced cardiac leukocyte infiltration | Anti-inflammatory effects, improved mitochondrial function nih.gov |
| Glycine | Preclinical models | Attenuation of cardiac hypertrophy and fibrosis | Action on GlyRα2 in cardiomyocytes nih.gov |
Regulation of Ocular Pressure
The regulation of intraocular pressure (IOP) is critical for maintaining eye health, and dysregulation is a key factor in glaucoma. The endocannabinoid system, which includes N-acyl amides, has been implicated in IOP regulation.
Specifically, N-arachidonoyl glycine (NAGly) has been identified as a lipid mediator involved in the diurnal regulation of intraocular pressure nih.gov. The mechanism is thought to involve the GPR18 receptor nih.gov. While this points to a role for certain N-acyl glycines in ocular physiology, it is important to note that research on other compounds has also shown effects on IOP. For instance, the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been shown to lower IOP in a cannabinoid receptor CB1-dependent manner nih.govnih.govresearchgate.net.
Table 3: Involvement of an N-Acyl Glycine in Ocular Pressure Regulation
| Compound | Function | Implicated Receptor |
| N-arachidonoyl glycine (NAGly) | Diurnal regulation of intraocular pressure | GPR18 nih.gov |
Pathophysiological Implications and Therapeutic Potential
N-Stearoylglycine in Disease States
Inflammatory Bowel Diseases (IBD)
Current scientific literature available through the conducted searches does not provide specific information on the role or therapeutic potential of this compound in Inflammatory Bowel Diseases (IBD), such as Crohn's disease and ulcerative colitis. The pathophysiology of IBD involves a complex interplay of genetic susceptibility, immune system dysregulation, and environmental factors, leading to chronic inflammation of the gastrointestinal tract nih.gov. While the endocannabinoid system and related lipid mediators are known to play a role in gut inflammation, direct research linking this compound to these processes is not presently available nih.gov.
Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
There is currently a lack of specific research detailing the pathophysiological implications or therapeutic potential of this compound in neurodegenerative disorders like Alzheimer's and Parkinson's disease. The pathology of these diseases involves complex processes, including protein misfolding, neuroinflammation, and oxidative stress cuny.edunih.gov. While lipid metabolism is implicated in these conditions, a direct role for this compound has not been established in the available scientific literature.
Pain Syndromes (e.g., Neuropathic, Inflammatory Pain)
While direct studies on this compound are limited, research on other N-acyl amino acids, such as N-arachidonyl-glycine (NA-glycine), suggests a potential role for this class of compounds in pain modulation. In a rat model of inflammatory pain, spinal administration of NA-glycine was shown to reduce both allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain) nih.govnih.gov. These analgesic effects were observed to be independent of the classical cannabinoid CB1 and CB2 receptors, suggesting a novel mechanism of action for alleviating inflammatory pain nih.govnih.gov. Animal studies have indicated that NA-glycine can produce analgesia in acute pain models and reduce allodynia associated with neuropathic pain from nerve ligation nih.gov.
| Compound | Model | Key Findings | Mechanism |
|---|---|---|---|
| N-arachidonyl-glycine (NA-glycine) | Rat model of inflammatory pain (Freund's complete adjuvant-induced) | Reduced mechanical allodynia and thermal hyperalgesia. nih.govnih.gov | Does not appear to be mediated by cannabinoid CB1 or CB2 receptors. nih.govnih.gov |
| N-arachidonyl-glycine (NA-glycine) | Rat model of neuropathic pain (Nerve ligation) | Reduces allodynia. nih.gov | Not specified. |
Metabolic Disorders (e.g., Type 2 Diabetes Mellitus, Obesity)
Specific research on the direct effects of this compound in Type 2 Diabetes Mellitus and obesity is not available in the current scientific literature. However, studies on related molecules offer some context. For instance, research on acetylglycine has demonstrated a potential anti-obesity association nih.gov. Separately, studies on glycine (B1666218) itself have shown that it can increase insulin (B600854) responses in healthy first-degree relatives of patients with Type 2 diabetes, suggesting a role in glucose metabolism nih.gov. These findings hint at the potential for glycine conjugates to influence metabolic pathways, though direct evidence for this compound is wanting.
Traumatic Brain Injury (TBI)
Research into the therapeutic potential of N-acyl amino acids in traumatic brain injury has shown promising results with N-Oleoylglycine (OlGly), a compound structurally similar to this compound. In a mouse model of mild TBI, elevated levels of OlGly were observed following the injury nih.gov. Subsequent treatment with OlGly demonstrated significant neuroprotective effects. The administration of OlGly for 14 days after TBI normalized motor impairments and anxiety-like behaviors, ameliorated TBI-induced thermal hyperalgesia and mechanical allodynia, and normalized aggressiveness and depression-like behaviors nih.gov. These findings suggest that OlGly can ameliorate behavioral alterations associated with mild TBI, possibly by modulating the endocannabinoid system and related lipid mediators nih.gov.
| Compound | Model | Observed Effects | Potential Mechanism |
|---|---|---|---|
| N-Oleoylglycine (OlGly) | Mouse model of mild TBI | Normalized motor impairment, reduced thermal hyperalgesia and mechanical allodynia, and normalized behavioral alterations (aggressiveness, depression). nih.gov | Modulation of endocannabinoids and endocannabinoid-like mediators. nih.gov |
Cancer
Current research available through targeted searches does not provide specific details on the direct role of this compound in the pathophysiology of cancer. While some related bioactive lipids, such as certain oxylipins, have been investigated for their potential role as growth factors in some cancers, direct evidence implicating this compound is not presently available in the reviewed literature. themedicalbiochemistrypage.org Similarly, while dysregulation of bile acids, which can be conjugated with glycine, has been linked to colon cancer, a specific connection to this compound has not been established. researchgate.net
Cachexia
There is currently no direct scientific literature from the conducted searches that details the specific pathophysiological implications of this compound in cachexia. This syndrome, characterized by a progressive loss of skeletal muscle and adipose tissue, involves complex metabolic changes, but the role of this compound in this process has not been elucidated in the available research.
Preclinical Studies of this compound and its Analogs
In Vitro Models (e.g., Cell Lines, Tissue Cultures)
Preclinical research has identified the presence of this compound in various in vitro cell models. These studies, primarily focused on characterizing the "fatty acid amidome" (the complete profile of fatty acid amides), have detected endogenous levels of this compound. For instance, this compound has been identified in mouse N18TG2 neuroblastoma cells and sheep choroid plexus cells. researchgate.net The detection of this compound in these cell lines confirms its presence in biological systems at a cellular level, though these particular studies did not investigate its specific function or therapeutic potential. researchgate.netmdpi.com
| In Vitro Model | Organism | Finding | Reference |
|---|---|---|---|
| N18TG2 Cells | Mouse | Endogenous this compound detected as part of the fatty acid amidome. | researchgate.net |
| Choroid Plexus Cells | Sheep | Endogenous this compound detected as part of the fatty acid amidome. | researchgate.net |
In Vivo Animal Models (e.g., Rodent Models of Inflammation, Neurodegeneration)
In the context of in vivo studies, this compound has been measured in a rodent model of inflammation. A study investigating lipopolysaccharide (LPS)-induced embryonic resorption in mice, a model for pathogenic inflammation, analyzed changes in the profiles of various endocannabinoids and related lipids, including this compound (SGly). This indicates that the levels of this compound may be modulated during inflammatory processes.
Additionally, this compound has been detected in several insect species, such as Drosophila melanogaster (fruit fly) and Bombyx mori (silkworm), as part of broader lipidomic analyses. researchgate.netmdpi.com However, these findings were not in the context of specific disease models for inflammation or neurodegeneration. There is no available information from the conducted searches regarding the study of this compound in animal models of neurodegeneration.
| Animal Model | Condition | Finding | Reference |
|---|---|---|---|
| Mouse | Lipopolysaccharide (LPS)-induced inflammation | This compound levels were profiled as part of the endocannabinoid system response. | |
| Drosophila melanogaster | Baseline amidome analysis | Endogenous this compound was detected in larvae but not adult flies. | researchgate.netmdpi.com |
Efficacy and Safety Assessment in Preclinical Settings
Based on the available search results, there is no information regarding the specific efficacy or safety assessment of this compound administration in preclinical settings. The existing research focuses on the detection and quantification of the endogenous compound rather than its exogenous application as a potential therapeutic agent.
Mechanistic Insights for Therapeutic Development
This compound is a bioactive lipid belonging to the class of N-acyl amino acids. themedicalbiochemistrypage.org Mechanistic insights into its potential therapeutic action can be drawn from its chemical family and synthesis pathways.
N-acylglycines are a class of signaling lipids. themedicalbiochemistrypage.orgthemedicalbiochemistrypage.org While the specific receptors for this compound have not been fully characterized, its analog, N-arachidonoylglycine (NAGly), is known to function as an endogenous ligand for the G-protein coupled receptor GPR18 and potentially GPR92. themedicalbiochemistrypage.orgthemedicalbiochemistrypage.org This suggests that this compound may also exert its biological effects by interacting with specific GPCRs, a common mechanism for lipid signaling molecules that can be targeted for therapeutic development.
From a metabolic standpoint, the formation of this compound can be catalyzed by human bile acid-CoA:amino acid N-acyltransferase (hBACAT). researchgate.net This enzyme conjugates acyl-CoAs, including stearoyl-CoA, with glycine, indicating a clear enzymatic pathway for its endogenous production. researchgate.net Understanding the regulation of this enzyme could provide a therapeutic target for modulating the levels of this compound in various physiological and pathological conditions.
Targeting this compound Signaling Pathways
N-acyl amino acids are recognized as significant endogenous signaling molecules with the potential to modulate various physiological processes. nih.gov Their therapeutic promise lies in their ability to interact with and influence multiple signaling cascades. Although specific pathways for this compound are not yet fully elucidated, research on structurally similar NAAs, such as N-arachidonoyl glycine (NAraGly), offers valuable insights.
For instance, NAraGly has been shown to increase intracellular calcium levels and activate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is a crucial chain of protein communication within a cell that governs cellular functions like gene expression, cell division, and cell death. Modulation of this pathway by NAAs suggests a potential therapeutic avenue for conditions where this pathway is dysregulated.
The general strategy for harnessing the therapeutic potential of this compound and other NAAs involves targeting their metabolic and signaling networks to address various pathological conditions. nih.govmdpi.com
Table 1: Signaling Pathways Associated with N-Acyl Amino Acids
| Signaling Pathway | Associated N-Acyl Amino Acid | Potential Therapeutic Implication |
|---|---|---|
| Mitogen-Activated Protein Kinase (MAPK) | N-arachidonoyl glycine (NAraGly) | Modulation of cell proliferation, differentiation, and apoptosis |
Enzyme Inhibition (FAAH, COX) as a Therapeutic Strategy
The endogenous levels and bioactivity of N-acyl amino acids are regulated by metabolic enzymes, primarily Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX). nih.gov Inhibiting these enzymes presents a strategic approach to potentiate the therapeutic effects of this compound and related compounds.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is an integral membrane enzyme responsible for the breakdown of several fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.gov Pharmacological or genetic inactivation of FAAH leads to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side effects associated with direct cannabinoid receptor agonists. nih.gov
Some N-acyl amino acids are substrates for FAAH, and their degradation is catalyzed by this enzyme. nih.gov Interestingly, the closely related N-arachidonoylglycine is considered a poor substrate or even an inhibitor of FAAH. nih.gov This inhibition leads to an increase in the levels of other FAAH substrates like anandamide, a phenomenon known as the "entourage effect". nih.gov Furthermore, studies on FAAH knockout mice have shown elevated levels of N-palmitoylglycine, a compound structurally similar to this compound, suggesting that FAAH is involved in its degradation. iu.edu Therefore, inhibiting FAAH could be a viable strategy to increase the endogenous concentrations of this compound and other beneficial N-acyl amides. nih.gov
Cyclooxygenase (COX)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in converting arachidonic acid into prostaglandins. nih.gov Research has shown that N-arachidonoylglycine is also a substrate for COX-2, which metabolizes it into novel eicosanoid-like molecules. nih.gov This suggests that COX-2 may play a role in regulating the levels and activity of certain N-acyl glycines.
Inhibition of COX-2 is a well-established anti-inflammatory strategy. nih.gov Given that N-acyl glycines can be metabolized by COX-2, inhibiting this enzyme could prevent their degradation, thereby prolonging their signaling activity. The development of dual inhibitors that target both FAAH and COX has been proposed as a novel therapeutic approach for pain and inflammation. tandfonline.combohrium.com Such a strategy could simultaneously enhance the levels of endocannabinoids and N-acyl amino acids while blocking the production of pro-inflammatory prostaglandins. tandfonline.com
Table 2: Enzyme Targets for Modulating this compound Levels
| Enzyme | Action on N-Acyl Amino Acids | Therapeutic Strategy | Potential Outcome |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Inhibition | Increased endogenous levels of N-acyl amides |
Modulation of Receptor Systems (GPCRs, TRP Channels, GABA-A)
N-acyl amino acids exert their biological effects by interacting with various receptor systems, including G-protein coupled receptors (GPCRs), Transient Receptor Potential (TRP) channels, and GABA-A receptors. nih.gov
G-Protein Coupled Receptors (GPCRs)
Several N-acyl glycines have been identified as ligands for orphan GPCRs, which are receptors whose endogenous ligands were initially unknown. portlandpress.com Specifically, N-arachidonoylglycine shows high affinity for GPR18, GPR55, and GPR92. nih.govportlandpress.comfrontiersin.orgmdpi.com The interaction of N-arachidonoylglycine with these receptors has been linked to various effects:
GPR18: Activation of GPR18 is associated with antinociceptive and anti-inflammatory effects. portlandpress.com
GPR55: N-arachidonoylglycine acts as a GPR55 agonist, leading to increased intracellular calcium and MAPK signaling. nih.gov
GPR92: N-arachidonoylglycine is a partial agonist of Gq/11-coupled GPR92 receptors. mdpi.com
The ability of N-acyl glycines to modulate these GPCRs highlights their potential as therapeutic agents for conditions involving pain, inflammation, and other processes regulated by these receptors. portlandpress.comfrontiersin.org
Transient Receptor Potential (TRP) Channels
TRP channels are a group of ion channels involved in the sensation of a wide range of stimuli, including temperature, pressure, and chemical compounds. nih.gov While N-arachidonoylglycine itself does not appear to be an agonist at the well-known TRPV1 channel, other N-acyl amino acids have been shown to modulate TRP channel activity. nih.gov For example, N-acyl taurines can activate TRPV4. nih.gov
More relevant to this compound, the saturated N-acyl amide N-palmitoylglycine has been suggested as a putative ligand for Transient Receptor Potential Canonical 5 (TRPC5). mdpi.com N-palmitoylglycine is found in high levels in the skin and spinal cord and has been shown to inhibit heat-evoked firing of pain-sensing neurons and activate calcium influx in dorsal root ganglion cells, effects that were reversed by a TRP-channel blocker. mdpi.comiu.edu This suggests that this compound, as a similar saturated N-acyl glycine, may also modulate TRP channel activity, presenting a potential target for pain management.
GABA-A Receptors
The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Its modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. wikipedia.org N-arachidonoylglycine has been reported to functionally interact with the GABA-A receptor, acting as a positive allosteric modulator. nih.govnih.gov This means it enhances the effect of the primary neurotransmitter, GABA, without directly activating the receptor itself. nih.gov This interaction suggests that N-acyl glycines like this compound could have therapeutic potential in disorders characterized by neuronal hyperexcitability, such as anxiety and epilepsy.
Table 3: Receptor Systems Modulated by N-Acyl Amino Acids
| Receptor System | Specific Receptor | Interacting N-Acyl Amino Acid | Effect of Interaction |
|---|---|---|---|
| GPCRs | GPR18, GPR55, GPR92 | N-arachidonoyl glycine (NAraGly) | Agonism/Partial Agonism |
| TRP Channels | TRPC5 (putative) | N-palmitoyl glycine (PalGly) | Putative agonism, modulation of calcium influx |
Analytical Methodologies in N Stearoylglycine Research
Lipidomics Approaches
Lipidomics aims to comprehensively analyze the lipid components of a biological system. In the context of N-stearoylglycine research, both targeted and untargeted lipidomics strategies are employed to achieve different research goals.
Targeted Lipidomics for N-Acyl Glycines
Targeted lipidomics is a quantitative approach focused on the measurement of a predefined set of known lipids. uantwerpen.be This hypothesis-driven method is utilized when the objective is to determine the concentration of specific N-acyl glycines, including this compound, in a sample. By focusing on a select number of molecules, targeted methods can offer high sensitivity and specificity.
In a targeted lipidomics workflow, researchers use established knowledge of the chemical properties of N-acyl glycines to optimize analytical conditions for their detection. This often involves the use of stable isotope-labeled internal standards to ensure accurate quantification. For instance, a study investigating the distribution of various N-acyl glycines detected this compound in the central nervous system and other tissues, with the highest concentration found in the skin. diva-portal.org Another study utilized targeted lipidomics to identify several N-acyl amides, including this compound, in the fruit fly Drosophila melanogaster. nih.gov These targeted approaches have been instrumental in identifying and quantifying a range of N-acyl amides in various biological contexts. frontiersin.org
The specificity of targeted lipidomics is crucial for distinguishing between structurally similar molecules. The table below illustrates the detection of this compound alongside other N-acyl glycines in a targeted analysis of Drosophila melanogaster larvae. figshare.com
| Lipid Class | Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Detection Status |
| N-acyl glycine (B1666218) | N-palmitoyl glycine | 312.26 | 74.2 | detected |
| N-acyl glycine | N-stearoyl glycine | 340.3 | 74.2 | detected |
| N-acyl glycine | N-oleoyl glycine | 338.3 | 74.2 | detected |
| N-acyl glycine | N-linoleoyl glycine | 336.3 | 74.2 | detected |
| N-acyl glycine | N-arachidonoyl glycine | 360.3 | 74.2 | n.d. |
| N-acyl glycine | N-docosahexaenoyl glycine | 384.3 | 74.2 | n.d. |
| n.d. indicates that the chromatographic/MRM match was not detected. |
Untargeted Lipidomics for Comprehensive Profiling
In contrast to the focused nature of targeted analysis, untargeted lipidomics aims to capture a global snapshot of all detectable lipids in a sample. creative-proteomics.com This "discovery" or "hypothesis-generating" approach is particularly useful for identifying novel lipids or for obtaining a broad overview of the lipidome to understand systemic changes in response to a particular condition. uantwerpen.be
Untargeted lipidomics workflows typically begin with a broad extraction of lipids from a sample, followed by analysis using high-resolution analytical platforms. creative-proteomics.com The goal is to detect as many lipid species as possible without a preconceived list of targets. uantwerpen.be This comprehensive profiling can reveal unexpected alterations in lipid metabolism and identify potential biomarkers. For example, untargeted lipidomics has been used to study the differences in lipid profiles between various yeast strains, which could have implications for understanding insect feeding preferences. creative-proteomics.com While powerful for discovery, the identification of specific lipids like this compound in an untargeted analysis often requires subsequent validation with authentic standards to confirm their identity with a high degree of confidence. uantwerpen.be
Mass Spectrometry Techniques
Mass spectrometry (MS) is the cornerstone of both targeted and untargeted lipidomics, providing the sensitivity and specificity required to analyze complex lipid mixtures. thermofisher.com It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org In LC-MS, a liquid sample is first passed through a chromatography column, which separates the components of the mixture based on their chemical properties. The separated components then enter the mass spectrometer for detection and identification. wikipedia.org This technique is well-suited for the analysis of a wide range of biological molecules, including this compound. nih.gov
The coupling of liquid chromatography with mass spectrometry is essential because it allows for the separation of complex mixtures before they enter the mass spectrometer, reducing ion suppression and improving the accuracy of identification and quantification. wikipedia.org Various LC-MS methods are employed in this compound research, with different configurations offering specific advantages.
Ultra-high-performance liquid chromatography (UHPLC) is an evolution of traditional HPLC that uses columns with smaller particles, resulting in higher resolution, faster analysis times, and increased sensitivity. researchgate.net When coupled with a quadrupole time-of-flight (QTOF) mass spectrometer, it becomes a highly effective tool for both the identification and quantification of compounds in complex mixtures. researchgate.net
The QTOF mass analyzer combines a quadrupole, which can be used to select specific ions, with a time-of-flight analyzer, which separates ions based on the time they take to travel a fixed distance. This combination provides high mass accuracy and resolution, which is critical for differentiating between molecules with very similar masses. mdpi.com UHPLC-QTOF-MS has been successfully used for the comprehensive chemical profiling of various samples. nih.gov For instance, an untargeted metabolomics approach using UHPLC-QTOF was employed to discriminate between lamb and mutton meat by identifying subtle metabolic differences. mdpi.com
High-resolution mass spectrometry (HRMS) is a category of mass spectrometry that provides extremely accurate mass measurements, often to four or more decimal places. innovareacademics.inbioanalysis-zone.com This high level of precision allows for the determination of the elemental composition of a molecule from its exact mass. measurlabs.com HRMS is invaluable in lipidomics for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions. thermofisher.com
The ability of HRMS to provide exact mass measurements is crucial for the confident identification of lipids like this compound in complex biological matrices. innovareacademics.in This is particularly important in untargeted lipidomics, where the identity of many detected features is initially unknown. uantwerpen.be By comparing the measured exact mass to theoretical masses from databases, researchers can putatively identify compounds. tmiclinode.com The use of HRMS, often in conjunction with UHPLC, has become a standard for in-depth lipid profiling. researchgate.net
The table below provides a summary of the analytical techniques discussed.
| Analytical Technique | Key Features | Application in this compound Research |
| Targeted Lipidomics | Quantifies a predefined set of known lipids. High sensitivity and specificity. | Determination of this compound concentrations in various tissues. diva-portal.orgnih.gov |
| Untargeted Lipidomics | Provides a comprehensive profile of all detectable lipids. Hypothesis-generating. | Discovery of novel N-acyl glycines and global lipidome changes. uantwerpen.becreative-proteomics.com |
| LC-MS | Separates complex mixtures before mass analysis. Reduces ion suppression. | General platform for the analysis of this compound and other lipids. wikipedia.org |
| UHPLC-QTOF-MS | High chromatographic resolution, fast analysis, and high mass accuracy. | Identification and quantification of this compound in complex samples. researchgate.netnih.gov |
| HRMS | Provides highly accurate mass measurements for elemental composition determination. | Confident identification of this compound and differentiation from isobaric compounds. innovareacademics.inmeasurlabs.com |
Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a cornerstone technique for the analysis of this compound and other N-acyl amino acids in complex biological samples. nih.govresearchgate.net This powerful method provides high sensitivity and specificity for both the definitive identification and precise quantification of the molecule.
In a typical LC-MS/MS workflow, the sample extract is first separated by liquid chromatography to isolate this compound from other molecules in the mixture. The separated analyte then enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). The first stage of mass analysis (MS1) isolates the precursor ion, which for this compound corresponds to its specific mass-to-charge ratio (m/z). This isolated ion is then fragmented by collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), generating a characteristic fragmentation pattern, or MS/MS spectrum. researchgate.netsemanticscholar.org This spectrum serves as a structural fingerprint for unambiguous identification. For instance, the fragmentation of N-acylglycines often yields a characteristic fragment ion corresponding to the glycine moiety, aiding in their identification. nih.gov
For quantification, researchers typically employ methods like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM). pnas.org These targeted approaches monitor specific precursor-to-fragment ion transitions that are unique to this compound. By comparing the signal intensity of the endogenous compound to that of a known amount of a stable isotope-labeled internal standard (e.g., N-stearoyl-d-glycine), precise and accurate quantification can be achieved, even at very low concentrations found in biological tissues. doi.org Targeted LC-triple quadrupole mass spectrometry (LC-QQQ) methods have been developed to measure panels of N-acyl amino acids, including stearoyl-containing species, in tissues like the liver and blood. elifesciences.orgnih.gov
| MS Technique | Application | Principle | Typical Platform | Reference |
|---|---|---|---|---|
| LC-MS/MS | Identification & Quantification | Separates the analyte by LC, then isolates and fragments the precursor ion to generate a specific fragmentation pattern for identification and measures fragment intensity for quantification. | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), Ion Trap | nih.govnih.govdoi.org |
| MRM (Multiple Reaction Monitoring) | Targeted Quantification | A specific mode on a triple quadrupole mass spectrometer that continuously monitors a specific precursor ion and one or more of its characteristic fragment ions. | Triple Quadrupole (QqQ) | pnas.org |
| High-Resolution MS (e.g., TOF) | Identification & Quantification | Provides highly accurate mass measurements of both precursor and fragment ions, allowing for the determination of elemental composition and confident identification. | Time-of-Flight (TOF), Orbitrap | doi.org |
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it involves isolating the lipid-like molecule from complex biological matrices such as tissues, cells, or biofluids. bioxpedia.com The choice of extraction method depends on the sample type and the physicochemical properties of this compound.
Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique. rug.nl It operates on the principle of partitioning solutes between two immiscible liquid phases. For N-acyl amino acids, a common approach involves homogenizing the biological sample in an organic solvent system designed to solubilize lipids. google.com The addition of an aqueous phase then creates a biphasic system, where lipids, including this compound, preferentially partition into the non-polar organic layer, while more polar, water-soluble components remain in the aqueous layer. google.com The organic phase is then collected, and the solvent is evaporated to concentrate the lipid extract for subsequent analysis.
The Folch method is a classic and highly efficient lipid extraction technique frequently applied in this compound research. core.ac.ukvliz.be It is considered a gold standard for lipid extraction from biological matrices. uantwerpen.be The original method involves homogenizing the tissue sample in a chloroform (B151607)/methanol mixture, typically in a 2:1 (v/v) ratio. nih.gov This solvent mixture is effective at disrupting cell membranes and solubilizing a broad range of lipids, from nonpolar to polar. nih.govresearchgate.net Following homogenization, a salt solution (e.g., 0.88% KCl or 0.9% NaCl) is added, which induces phase separation. This results in a lower chloroform phase containing the lipids (including this compound) and an upper methanol/water phase containing non-lipid contaminants. researchgate.net The lower phase is carefully collected for analysis. While highly effective, the Folch method requires relatively large volumes of chlorinated solvent. vliz.be
| Method | Principle | Typical Solvents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential partitioning of this compound between immiscible aqueous and organic phases. | Varies; e.g., Ethyl acetate, Hexane, Dichloromethane. | Simple, versatile. | Can be less efficient than established methods; may require optimization. | rug.nlgoogle.com |
| Folch Method | Homogenization in a chloroform/methanol mixture followed by a wash with a salt solution to partition lipids into the chloroform phase. | Chloroform, Methanol, Saline solution (e.g., KCl or NaCl). | Highly efficient for a broad range of lipids; considered a gold standard. uantwerpen.be | Uses large volumes of hazardous chlorinated solvents; time-consuming. core.ac.uk | core.ac.ukvliz.benih.gov |
| Bligh & Dyer Method | A modification of the Folch method using a lower solvent-to-sample ratio. | Chloroform, Methanol, Water. | Uses less solvent than the Folch method. vliz.be | May be less efficient for samples with high lipid content. vliz.be | nih.gov |
In Vitro Enzymatic Activity Assays for Biosynthesis and Degradation
In vitro enzymatic activity assays are essential for studying the metabolic pathways of this compound, allowing researchers to identify and characterize the enzymes responsible for its synthesis (biosynthesis) and breakdown (degradation). sigmaaldrich.com These assays measure the rate of an enzyme-catalyzed reaction under controlled laboratory conditions. rsc.org
To study the biosynthesis of this compound, an assay would typically combine the putative biosynthetic enzyme (e.g., an N-acyltransferase) with its necessary substrates, stearoyl-CoA and glycine, in a suitable buffer system. nih.gov The reaction is allowed to proceed for a set time, after which it is stopped, and the amount of this compound produced is quantified, usually by LC-MS/MS. The activity of the enzyme is determined by measuring the rate of product formation.
Conversely, to investigate the degradation of this compound, the compound is used as the substrate for a candidate degradative enzyme, such as fatty acid amide hydrolase (FAAH) or another hydrolase. nih.govd-nb.info The assay measures the disappearance of the this compound substrate or the appearance of its breakdown products (stearic acid and glycine) over time. Quantification of the reaction components is again typically performed using mass spectrometry or other sensitive detection methods like fluorescence-based assays if a suitable fluorogenic substrate can be synthesized. nih.govmdpi.com These assays are crucial for understanding how levels of this compound are regulated in the body and for screening potential inhibitors of its metabolic enzymes. nih.gov
| Assay Type | Objective | Key Components | Detection Method | Reference |
|---|---|---|---|---|
| Biosynthesis Assay | To measure the activity of an enzyme that synthesizes this compound. | Purified enzyme (e.g., N-acyltransferase), Stearoyl-CoA, Glycine, Buffer. | LC-MS/MS to quantify this compound formation. | nih.govplos.org |
| Degradation Assay | To measure the activity of an enzyme that breaks down this compound. | Purified enzyme (e.g., FAAH), this compound (substrate), Buffer. | LC-MS/MS to quantify the loss of this compound or formation of stearic acid. | nih.govd-nb.info |
Cell-Based Assays for Receptor Activation and Signaling
Cell-based assays are indispensable for elucidating the biological function of this compound, particularly its ability to act as a signaling molecule by activating specific cell surface receptors. bpsbioscience.com Research suggests that N-acyl glycines can activate G-protein coupled receptors (GPCRs), such as GPR92 (also known as LPA5). themedicalbiochemistrypage.orgnih.gov Cell-based assays allow for the quantitative measurement of receptor activation and the characterization of downstream signaling pathways. indigobiosciences.com
These assays typically utilize engineered host cell lines (e.g., HEK293, CHO) that are modified to express the receptor of interest. When this compound binds to and activates the receptor, it initiates an intracellular signaling cascade. The assay is designed to convert this signaling event into a measurable output, often a luminescent or fluorescent signal. thermofisher.com
Common formats include:
Reporter Gene Assays: In this format, the cells contain a reporter gene (e.g., luciferase or β-lactamase) linked to a response element that is activated by a specific signaling pathway. bpsbioscience.com For example, if receptor activation leads to an increase in cyclic AMP (cAMP), a cAMP response element (CRE) is placed upstream of the luciferase gene. Treatment with this compound will induce luciferase expression, which is quantified by adding a substrate that produces light. bpsbioscience.com
Protein-Protein Interaction Assays: Technologies like DiscoverX's PathHunter® assays measure the interaction of the activated GPCR with downstream signaling partners, such as β-arrestin. bmglabtech.comdiscoverx.com The receptor and β-arrestin are tagged with two separate fragments of an enzyme. Ligand-induced interaction brings the fragments together, reconstituting enzyme activity and generating a quantifiable signal. discoverx.com
Second Messenger Assays: These assays directly measure the changes in intracellular second messengers, such as calcium (Ca2+) or inositol (B14025) phosphate, that occur upon receptor activation. core.ac.uk
These systems provide a robust platform to confirm that this compound is an agonist for a specific receptor, determine its potency and efficacy, and screen for antagonists that can block its effects. indigobiosciences.comwikipedia.org
| Assay Platform | Principle | Measured Output | Application | Reference |
|---|---|---|---|---|
| Luciferase Reporter Assay | Ligand-induced activation of a signaling pathway drives expression of a luciferase reporter gene. | Luminescence. | Quantifying receptor activation via specific signaling pathways (e.g., cAMP/CRE). | bpsbioscience.comindigobiosciences.com |
| Tango™ Assay | Ligand-induced receptor-arrestin interaction leads to cleavage of a transcription factor, driving reporter gene (β-lactamase) expression. | Fluorescence (FRET). | Measuring GPCR activation and desensitization, independent of G-protein coupling. | thermofisher.com |
| PathHunter® Assay | Ligand-induced protein-protein interactions (e.g., GPCR-arrestin) reconstitute a functional β-galactosidase enzyme. | Chemiluminescence. | Quantifying protein interactions in real-time, including receptor internalization. | bmglabtech.comdiscoverx.com |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration using fluorescent dyes upon activation of Gq-coupled receptors. | Fluorescence. | Specifically assessing activation of Gq signaling pathways. | nih.govcore.ac.uk |
Future Directions and Research Gaps
Elucidation of Undiscovered Biosynthetic and Catabolic Pathways
The complete synthesis and degradation pathways of N-Stearoylglycine are not fully understood, presenting a significant research gap. While it is known that N-acylglycines are generally produced through the action of glycine (B1666218) N-acyltransferase, which conjugates an acyl-CoA with glycine, the specific enzymes with a preference for stearoyl-CoA are not definitively identified. hmdb.ca Research has pointed to enzymes like glycine N-acyltransferase-like 2 (GLYATL2) and GLYATL3 as potential candidates in the biosynthesis of long-chain N-acyl glycines. mdpi.com For instance, GLYATL2 has been shown to catalyze the synthesis of N-oleoylglycine from oleoyl-CoA and glycine, suggesting a similar role for stearoyl-CoA. mdpi.com
Similarly, the catabolic pathways that specifically break down this compound are yet to be fully characterized. While fatty acid amide hydrolase (FAAH) is a primary enzyme for the degradation of some N-acyl amides like anandamide (B1667382), its role in this compound metabolism is less clear. usf.edu Studies have shown that levels of this compound, along with other N-acyl glycines, increase following the inhibition of FAAH, suggesting it may be a substrate for this enzyme. usf.edunih.gov However, other hydrolases or metabolic routes may also be involved. Future research should focus on identifying and characterizing the specific acyltransferases and hydrolases responsible for this compound turnover. This could involve techniques like metagenomic discovery of novel enzymes and functional genomics to pinpoint the key players in its metabolic regulation. frontiersin.org
Identification of Novel Receptors and Molecular Targets
A crucial area for future investigation is the identification of novel receptors and molecular targets for this compound. While some N-acyl amides are known to interact with a variety of receptors, including transient receptor potential (TRP) channels and G protein-coupled receptors (GPCRs), the specific targets for this compound are still being uncovered. wikipedia.orgfrontiersin.org
Recent studies have identified the G-protein-coupled receptor GPR132 (also known as G2A) as a receptor for several N-acylglycines, including this compound. scienceopen.com The potency of this compound at GPR132 was found to be comparable to other long-chain N-acylglycines. scienceopen.com Beyond GPR132, other potential targets remain to be explored. For example, N-arachidonoyl glycine, a structurally related compound, has been shown to interact with the orphan GPCR GPR18, the lysophosphatidic acid receptor LPA5, and glycine receptors. mdpi.comscienceopen.com It is plausible that this compound may also interact with these or other yet-to-be-identified receptors. The amphiphilic nature of this compound allows it to interact with both hydrophilic and hydrophobic environments, potentially modulating signaling pathways through specific hydrogen bonding with receptor sites. scbt.com
Future research should employ screening assays against a broad range of receptors and other proteins to deorphanize the signaling pathways of this compound.
| Receptor/Target | Interacting N-Acyl Amide(s) | Potential Implication for this compound | Reference(s) |
| GPR132 (G2A) | N-palmitoylglycine, N-linoleoylglycine, N-oleoylglycine, this compound | Confirmed receptor for this compound. | scienceopen.com |
| GPR18 | N-arachidonoyl glycine | Potential undiscovered target for this compound. | doi.org |
| LPA5 | N-arachidonoyl glycine | Potential undiscovered target for this compound. | scienceopen.com |
| Glycine Receptors | N-arachidonoyl glycine, N-oleoyl glycine | Potential modulation of glycinergic neurotransmission. | mdpi.comexlibrisgroup.com |
| Glycine Transporter GLYT2 | N-arachidonoyl glycine | Potential role in regulating glycine levels in the nervous system. | mdpi.comnih.gov |
| TRPV1-4 Channels | Various N-acyl amides (e.g., N-arachidonoyl ethanolamide) | Potential role in sensory signaling and inflammation. | frontiersin.orgfrontiersin.org |
Comprehensive Understanding of this compound's Interplay with Other Lipid Signaling Systems
This compound does not act in isolation; it is part of a complex network of lipid signaling molecules. A critical area for future research is to understand its interplay with other lipid signaling systems, most notably the endocannabinoid system (ECS). The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands like anandamide (N-arachidonoyl ethanolamide) and 2-arachidonoylglycerol (B1664049) (2-AG), and their metabolic enzymes. nih.govwikipedia.org
N-acyl amino acids, including this compound, are considered part of the "endocannabinoidome," a broader signaling system of related lipid mediators. nih.gov There is evidence of cross-talk between these systems. For instance, the enzyme FAAH metabolizes both anandamide and certain N-acyl glycines. usf.edunih.gov Therefore, the levels and activities of this compound could influence, or be influenced by, the tone of the endocannabinoid system. Future studies should investigate how this compound levels change in response to modulation of the ECS and vice versa. Understanding this interplay is crucial for deciphering the integrated physiological and pathological roles of these lipid networks.
Development of Selective Modulators for this compound Receptors and Enzymes
To probe the specific functions of this compound and to explore its therapeutic potential, the development of selective pharmacological tools is essential. This includes the creation of selective agonists, antagonists, and inhibitors for the receptors and enzymes that this compound interacts with.
For example, while some pharmacological tools for GPR132 have been identified, such as the agonist SKF-95667 and the antagonist GSK1820795A, more potent and selective modulators are needed. scienceopen.com The development of selective inhibitors for the specific biosynthetic and catabolic enzymes of this compound would also be invaluable. These tools would allow researchers to precisely manipulate this compound signaling in vitro and in vivo, helping to dissect its specific roles from those of other related lipids. This is a necessary step before any therapeutic strategies targeting this system can be realistically considered.
Translation of Preclinical Findings to Clinical Applications
A major long-term goal is the translation of preclinical findings into tangible clinical applications. N-acyl amides, as a class, have been implicated in a variety of physiological processes and pathological conditions, including pain, inflammation, metabolic diseases, and cancer. wikipedia.org
Preclinical studies have shown that levels of this compound and other N-acyl glycines are altered in various models of disease. For example, increased levels of N-stearoyl glycine have been observed in the trigeminal ganglia in a model of acute inflammation and in the spinal cord of mice lacking the FAAH enzyme. nih.goviu.edu Additionally, targeted analysis of N-acyl glycines in the plasma and urine of diabetic mice has shown significant alterations, suggesting their potential as biomarkers for metabolic diseases. acs.org The finding of elevated this compound in extracellular vesicles of COVID-19 patients further points to its potential role in inflammatory and infectious diseases. mdpi.com
Future research must build on these preclinical observations. This will involve conducting more extensive studies in animal models to establish clear cause-and-effect relationships between this compound signaling and disease pathophysiology. Ultimately, if these studies prove promising, the development of this compound-based therapeutics or diagnostics for human diseases could be pursued.
Exploration of this compound in Diverse Physiological and Pathological Contexts
The biological relevance of this compound is likely widespread, and its roles in many physiological and pathological contexts remain unexplored. Research has detected this compound in various tissues, with particularly high concentrations found in the skin, suggesting a potential role in processes like keratinization. uantwerpen.bediva-portal.org It has also been detected in the central nervous system, hair, and is a known human metabolite. uantwerpen.bediva-portal.orgnih.gov
Future studies should aim to create a comprehensive map of this compound distribution and function throughout the body. This includes investigating its role in the immune system, cardiovascular function, neurodegenerative diseases, and cancer, where other N-acyl amides have already been shown to play a part. wikipedia.org Untargeted metabolomics and lipidomics approaches will be powerful tools in these explorations, helping to identify changes in this compound levels in various disease states and uncovering novel biological roles. mdpi.comuantwerpen.be
| Tissue/Context | Observed Presence/Alteration of this compound | Potential Future Research Area | Reference(s) |
| Skin | Highest concentrations found in skin tissue. | Role in keratinization, skin barrier function, and skin disorders. | uantwerpen.bediva-portal.org |
| Nervous System | Detected in the central nervous system and spinal cord. Levels altered in models of inflammation and in FAAH knockout mice. | Role in neuroinflammation, pain signaling, and neurodegenerative diseases. | nih.goviu.edudiva-portal.org |
| Metabolic Disease | Altered levels in plasma and urine of diabetic mice. | Use as a biomarker for diabetes; role in glucose homeostasis and fatty acid oxidation disorders. | acs.orgtestcatalog.org |
| Inflammation | Levels increase in response to inflammatory stimuli. Found in extracellular vesicles of COVID-19 patients. | Role as a mediator or marker of inflammation in various diseases. | iu.edumdpi.com |
| Hair | Detected in hair samples. | Potential biomarker for systemic metabolic changes. | uantwerpen.be |
By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for a deeper understanding of lipid signaling and the development of novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Stearoylglycine with high purity, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves stearic acid coupling with glycine via amide bond formation. Purification via reverse-phase HPLC (≥95% purity) is recommended, as noted in analytical standards . Structural validation should combine nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation (341.53 g/mol, C20H39NO3) . For reproducibility, follow protocols emphasizing detailed reaction conditions (solvents, catalysts) and purity thresholds in peer-reviewed studies .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- HPLC : To assess purity and stability under varying pH conditions .
- DSC (Differential Scanning Calorimetry) : To determine melting points and thermal stability.
- FTIR Spectroscopy : To confirm amide bond presence (e.g., peaks at ~1640 cm⁻¹ for C=O stretching) .
- LC-MS/MS : For trace impurity profiling in biological matrices.
Q. How should researchers optimize sample preparation for this compound in spectroscopic or chromatographic assays?
- Methodological Answer : Use solvent systems compatible with its lipidic nature (e.g., chloroform-methanol mixtures). For mass spectrometry, derivatization may enhance ionization efficiency. Pre-column filtration (0.22 µm) is critical to prevent particulate interference. Document solvent ratios, labeling concentrations, and instrument calibration parameters as per standardized protocols .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses to identify variables such as:
- Experimental Models : Differences in cell lines or animal models affecting bioavailability.
- Concentration Ranges : Non-linear dose-response relationships.
- Assay Conditions : pH-dependent charge behavior of its polar head group altering membrane interactions .
- Statistical Rigor : Apply ANOVA or Bayesian models to assess data variability. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
Q. What experimental strategies can elucidate the role of H-bond networks in this compound’s membrane interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model lipid bilayer systems to visualize H-bond formation between the amide group and adjacent molecules.
- Solid-State NMR : Probe hydrogen bonding in ordered membranes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics under varying pH conditions to assess charge-dependent interactions .
Q. How can researchers design a study investigating the pH-dependent charge behavior of this compound’s polar head group?
- Methodological Answer :
- Potentiometric Titration : Measure pKa values to determine ionization states.
- Zeta Potential Measurements : Assess surface charge in colloidal dispersions.
- Langmuir Trough Experiments : Monitor monolayer packing efficiency at different pH levels.
- FINER Criteria : Ensure feasibility by selecting pH ranges relevant to physiological or industrial contexts (e.g., 4.0–8.0) .
Data Presentation and Reproducibility
Q. What guidelines should be followed when reporting this compound’s experimental data to ensure reproducibility?
- Methodological Answer :
- Detailed Supplemental Information : Include raw NMR/MS spectra, chromatograms, and calibration curves.
- Standardized Units : Report concentrations in molarity (not % w/v) and temperatures in Kelvin.
- Reagent Tables : Summarize suppliers, purity grades, and batch numbers (e.g., CAS 6333-54-6, ≥98% purity) .
- Ethical Compliance : Disclose animal or human subject approvals if applicable.
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
